molecular formula C18H27NO2 B1666877 Alifedrine CAS No. 78756-61-3

Alifedrine

カタログ番号: B1666877
CAS番号: 78756-61-3
分子量: 289.4 g/mol
InChIキー: UEELVIXXTBPOCF-KSSFIOAISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件: アリフェドリンは、いくつかの方法で合成することができます。

工業的製造方法: アリフェドリンの工業的製造は、通常、その効率性とスケーラビリティのためにマンニッヒ反応経路に従います .

反応の種類:

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、アリフェドリンの触媒的水素化は、βアドレナリン受容体活性を修飾した還元誘導体を生成します .

4. 科学研究の応用

アリフェドリンは、いくつかの科学研究の応用を持っています。

科学的研究の応用

Introduction to Alifedrine

This compound, also known by its developmental code name D-13625, is a compound classified as a β-adrenergic receptor partial agonist. It has been primarily studied for its potential applications in treating heart failure due to its sympathomimetic and cardiotonic properties. Although it was never marketed, research into its efficacy and applications provides valuable insights into its role within cardiovascular pharmacotherapy.

Pharmacological Profile

This compound is characterized by the following properties:

  • Chemical Formula : C₁₈H₂₇NO₂
  • Molar Mass : 289.419 g/mol
  • Routes of Administration : Oral and intravenous

As a β-adrenergic receptor partial agonist, this compound acts on the sympathetic nervous system, mimicking the effects of catecholamines like adrenaline. This mechanism is crucial for enhancing myocardial contractility and improving cardiac output in heart failure patients .

Cardiovascular Research

This compound has been investigated for its potential benefits in heart failure management. Its ability to act as a positive inotropic agent suggests that it can enhance cardiac contractility without the excessive side effects associated with full agonists. Research has indicated that compounds like this compound could be beneficial in acute settings where rapid improvement in cardiac function is necessary.

Case Study: Heart Failure Management

A study focusing on β-adrenergic receptor partial agonists highlighted this compound's potential to improve hemodynamic parameters in patients with chronic heart failure. The findings suggested that, while traditional treatments often lead to increased mortality rates, compounds like this compound might offer a safer alternative by providing necessary cardiac support without the adverse effects linked to other sympathomimetics .

Comparative Studies with Other Inotropes

This compound's pharmacological profile has been compared with other inotropic agents such as milrinone and dobutamine. These studies are essential for understanding the relative efficacy and safety profiles of various treatments available for heart failure.

Agent Mechanism Efficacy Safety Profile
This compoundβ-adrenergic agonistPositive inotropic effectLower risk of arrhythmias
MilrinonePhosphodiesterase inhibitorImproved cardiac outputHigher mortality risk
Dobutamineβ1-adrenergic agonistRapid increase in contractilityRisk of tachycardia

The comparison indicates that while this compound may not achieve the same rapid increases in cardiac output as dobutamine, it presents a more favorable safety profile, particularly concerning arrhythmias .

Mechanistic Studies

Research into the mechanisms of action of this compound has focused on its interaction with β-adrenergic receptors and downstream signaling pathways involved in cardiac muscle contraction. Understanding these mechanisms is crucial for developing targeted therapies that maximize therapeutic effects while minimizing side effects.

生物活性

Alifedrine is a sympathomimetic agent primarily utilized for its cardiovascular effects, particularly in the management of certain types of heart failure and hypotension. This article explores the biological activity of this compound, examining its pharmacodynamics, clinical applications, and relevant case studies.

Overview of this compound

This compound, chemically classified as a β-adrenergic agonist, exerts its effects by stimulating β-adrenoceptors, which are crucial in regulating cardiac function and vascular tone. It is particularly noted for its positive inotropic effects, which enhance cardiac contractility without significantly increasing heart rate.

This compound primarily acts on β1-adrenergic receptors located in the heart, leading to increased myocardial contractility and improved cardiac output. Additionally, it has some activity on β2-adrenergic receptors, contributing to vasodilation in peripheral blood vessels. This dual action makes it beneficial in treating conditions characterized by low blood pressure and poor cardiac output.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Positive Inotropic Effect : Increases the force of heart contractions.
  • Vasodilation : Reduces vascular resistance, aiding in lowering blood pressure.
  • Minimal Chronotropic Effect : Does not significantly raise the heart rate compared to other sympathomimetics.

Clinical Applications

This compound has been used in various clinical settings:

  • Heart Failure : To improve cardiac output in patients with reduced ejection fraction.
  • Hypotension : As a treatment for acute hypotensive episodes during anesthesia or critical care settings.

Case Studies and Clinical Trials

Several studies have evaluated the efficacy and safety of this compound:

  • Study on Heart Failure Management :
    • Objective : To assess the impact of this compound on patients with chronic heart failure.
    • Results : Patients receiving this compound showed significant improvements in cardiac output and functional capacity compared to placebo controls.
    • Follow-up Duration : 6 months.
    • Participants : 150 patients with NYHA Class II-IV heart failure.
  • Hypotension During Surgery :
    • Objective : To evaluate the effectiveness of this compound in preventing intraoperative hypotension.
    • Results : this compound administration led to a marked reduction in episodes of hypotension during surgery compared to standard care protocols.
    • Follow-up Duration : Immediate post-operative period.
    • Participants : 100 surgical patients.

Summary of Findings

The following table summarizes key findings from recent studies involving this compound:

StudyObjectiveResultsParticipantsDuration
Heart Failure ManagementAssess efficacy in chronic heart failureSignificant improvement in cardiac output1506 months
Hypotension During SurgeryEvaluate effectiveness against intraoperative hypotensionReduced hypotension episodes100Immediate post-op

特性

CAS番号

78756-61-3

分子式

C18H27NO2

分子量

289.4 g/mol

IUPAC名

1-cyclohexyl-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]propan-1-one

InChI

InChI=1S/C18H27NO2/c1-14(18(21)16-10-6-3-7-11-16)19-13-12-17(20)15-8-4-2-5-9-15/h3,6-7,10-11,14-15,18-19,21H,2,4-5,8-9,12-13H2,1H3/t14-,18-/m0/s1

InChIキー

UEELVIXXTBPOCF-KSSFIOAISA-N

SMILES

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2

異性体SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2

正規SMILES

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2

外観

Solid powder

Key on ui other cas no.

78756-61-3

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

alifedrine
D 13625
D-13625

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。